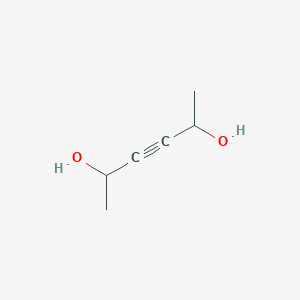

3-Hexyne-2,5-diol

描述

Significance of Acetylenic Diols in Organic Synthesis and Materials Science

Acetylenic diols, the class of compounds to which 3-Hexyne-2,5-diol belongs, are of considerable importance due to their dual functionality. The hydroxyl groups can undergo typical alcohol reactions, while the alkyne moiety provides a site for a wide array of transformations, including hydrogenations, additions, and coupling reactions. This dual reactivity makes them valuable intermediates in the synthesis of a variety of more complex molecules.

In the realm of materials science, acetylenic diols and their derivatives are widely recognized for their surfactant properties. researchgate.net They are particularly effective as wetting agents and molecular defoamers in industrial applications. researchgate.netvenus-goa.us Their structure, often described as a "Gemini surfactant," features two hydrophilic and two hydrophobic groups connected by a short spacer. venus-goa.us This unique arrangement allows them to reduce surface tension effectively. venus-goa.us This property is crucial in formulations such as waterborne coatings, inks, and adhesives, where they act as wetting agents and defoamers. nvchemical.com Furthermore, certain acetylenic diols are utilized as corrosion inhibitors and as intermediates in the production of fragrances and peroxide catalysts. basf.comnih.gov The ability of these diols to lower dynamic surface tension is a key factor in producing high-quality film formation in water-based coatings. researchgate.net

Historical Context of this compound Synthesis and Initial Academic Explorations

The synthesis of acetylenic diols, including this compound, has a rich history rooted in the development of acetylene (B1199291) chemistry. One of the foundational methods for producing this compound is the Reppe ethynylation method, which involves the reaction of acetylene with acetaldehyde (B116499). chemicalbook.com Another significant historical approach is the Favorsky reaction, which condenses acetylene with carbonyl compounds. nveo.org However, the direct synthesis from acetylene and carbonyl compounds can lead to side reactions, such as aldol-crotonic condensation, which complicates the purification of the desired diol. nveo.org

Early academic explorations focused on overcoming the challenges associated with these synthetic methods and understanding the fundamental reactivity of these compounds. Researchers investigated various catalytic systems and reaction conditions to improve the yield and selectivity of acetylenic diol synthesis. google.comgoogle.com For instance, methods using lithium naphthalene (B1677914) have been developed to facilitate the synthesis of various acetylenic diols in good yields. cdnsciencepub.com These initial studies laid the groundwork for the more sophisticated applications of this compound and other acetylenic diols seen in contemporary research.

Scope and Objectives of Academic Research on this compound

Current academic research on this compound is multifaceted, with objectives spanning from the development of novel synthetic methodologies to the exploration of new applications. A significant area of focus is its use as a precursor in the synthesis of various heterocyclic compounds. For example, it is used in the synthesis of hyperbranched poly( nvchemical.combasf.comchemicalbook.com-triazoles), as well as pyrazoles and thiopyrazoles. chemicalbook.com It also serves as a starting material for the production of pyrroles. chemicalbook.com

Another major research thrust is the investigation and enhancement of its surfactant properties. Studies aim to elucidate the relationship between the molecular structure of acetylenic diols and their performance as wetting agents and defoamers. researchgate.net Research has shown that the presence of the acetylene bond contributes to a faster diffusion rate of the surfactant to the air-water interface, which is crucial for lowering dynamic surface tension. researchgate.net

Furthermore, ongoing research seeks to develop more environmentally friendly and efficient synthesis processes for this compound. This includes the exploration of new catalysts and reaction conditions, such as slurry bed processes, to improve yield and reduce waste. google.comgoogle.com The chemical and physical properties of this compound are well-documented and provide a solid foundation for these research endeavors.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | scbt.comnist.govnist.gov |

| Molecular Weight | 114.14 g/mol | scbt.comnist.govnist.gov |

| CAS Number | 3031-66-1 | chemicalbook.comscbt.comnist.govnist.gov |

| Melting Point | 42 °C (lit.) | chemicalbook.com |

| Boiling Point | 121 °C at 15 mm Hg (lit.) | chemicalbook.com |

| Density | 1.009 g/mL at 25 °C (lit.) | chemicalbook.com |

| Refractive Index | n20/D 1.473 (lit.) | chemicalbook.com |

Overview of Synthetic Routes for this compound

| Synthesis Method | Reactants | Key Features | Reference |

| Reppe Ethynylation | Acetylene, Acetaldehyde | A common industrial production method. | chemicalbook.com |

| Favorsky Reaction | Acetylene, Carbonyl Compounds | Can be complicated by side reactions. | nveo.org |

| Alumina (B75360) Supported Catalyst Method | Acetaldehyde, Acetylene | Aims for an environmentally friendly process with high yield. | google.com |

| Slurry Bed Low-Pressure Process | Acetaldehyde, Acetylene | Focuses on a low-pressure synthesis technique. | google.com |

| Lithium Naphthalene Method | Acetylenic Carbinols, Ketones | A convenient one-step procedure for chain-lengthening. | cdnsciencepub.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hex-3-yne-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h5-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOWHHULNTXTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044910 | |

| Record name | Hex-3-yne-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Hexyne-2,5-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3031-66-1 | |

| Record name | 3-Hexyne-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-3-yne-2,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HEXYNE-2,5-DIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexyne-2,5-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hex-3-yne-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-yne-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEX-3-YNE-2,5-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538TMM2U3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Hexyne 2,5 Diol and Its Analogues

Stereoselective Synthesis of 3-Hexyne-2,5-diol Isomers and Analogues

The presence of two stereocenters in this compound gives rise to three possible stereoisomers: a pair of enantiomers ((2R,5R) and (2S,5S)) and a meso compound ((2R,5S) or (2S,5R)). The selective synthesis of each of these isomers is crucial for their application in stereospecific synthesis.

Lipase-Catalyzed Transesterification for Chiral Resolution and Stereoisomer Generation

Enzymatic methods, particularly those employing lipases, have emerged as powerful tools for the kinetic resolution of racemic alcohols due to their high enantioselectivity and mild reaction conditions. nih.govresearchgate.net Lipase-catalyzed transesterification is a prominent strategy for the chiral resolution of a racemic mixture of this compound. This process involves the selective acylation of one enantiomer of the diol, allowing for the separation of the acylated product from the unreacted enantiomer.

Research has demonstrated the efficacy of lipase (B570770) from Pseudomonas sp. (lipase AK) in the transesterification of a mixture of (±)- and meso-3-hexyne-2,5-diol using vinyl acetate (B1210297) as the acyl donor. vaia.com The enzyme selectively catalyzes the acetylation of the (2R,5R)-enantiomer, yielding the corresponding monoacetate and diacetate. This process allows for the separation of the different stereoisomers, providing access to the enantiopure (2S,5S)-3-hexyne-2,5-diol, as well as the meso isomer and the resolved (2R,5R)-acetates. vaia.com The stereoselectivity of lipases is highly dependent on the enzyme source and reaction conditions, such as the solvent and acyl donor. nih.govresearchgate.net

The general procedure for such a resolution involves incubating the racemic diol with the lipase in an organic solvent in the presence of an acyl donor. The progress of the reaction is monitored, and upon reaching approximately 50% conversion, the reaction is stopped. The resulting mixture, containing the acylated enantiomer and the unreacted enantiomer, can then be separated by standard chromatographic techniques.

| Enzyme | Acyl Donor | Key Outcome | Reference |

|---|---|---|---|

| Lipase from Pseudomonas sp. (Lipase AK) | Vinyl acetate | Selective acetylation of (2R,5R)-3-hexyne-2,5-diol, enabling separation of stereoisomers. | vaia.com |

Hydrogenation of Acetylenic Precursors to Saturated and Unsaturated Diols

The triple bond in this compound serves as a versatile handle for the synthesis of both saturated and unsaturated diol analogues through hydrogenation.

The complete reduction of the alkyne functionality in this compound leads to the formation of the corresponding saturated diol, 3-hexane-2,5-diol. This transformation is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The hydrogenation of a related compound, 2,5-dimethyl-3-hexyne-2,5-diol (B86746), to 2,5-dimethyl-2,5-hexanediol (B89615) is carried out in a batch or continuous process using a palladium catalyst on activated carbon in a solvent such as benzene, ethylbenzene, or water, at temperatures ranging from 30 to 70°C. This suggests that similar conditions would be effective for the hydrogenation of this compound.

The partial hydrogenation of the alkyne in this compound can lead to the formation of the corresponding alkene, 3-hexene-2,5-diol (B45990). The stereochemical outcome of this reaction, yielding either the cis-(Z) or trans-(E) isomer, is highly dependent on the choice of catalyst and reaction conditions.

A well-established method for the stereoselective reduction of alkynes to cis-alkenes is the use of Lindlar's catalyst. vaia.commasterorganicchemistry.comdoubtnut.com This catalyst consists of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline. vaia.com The poisoned nature of the catalyst prevents over-reduction to the alkane and facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of the cis-alkene. vaia.comdoubtnut.com Therefore, the hydrogenation of this compound in the presence of Lindlar's catalyst is expected to predominantly yield (Z)-3-hexene-2,5-diol. vaia.comdoubtnut.com

| Catalyst | Substrate | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Pd/C | This compound | 3-Hexane-2,5-diol | Not applicable (alkane) | |

| Lindlar's Catalyst (Pd/CaCO₃, poisoned) | 3-Hexyne | cis-3-Hexene | High selectivity for cis-alkene | vaia.comdoubtnut.com |

Derivatization Strategies for Enhanced Synthetic Utility

The introduction of isotopic labels into this compound provides valuable tools for mechanistic studies and as internal standards in analytical applications.

Deuterium-labeled organic molecules are widely used in various scientific fields. A straightforward method for the synthesis of deuterated derivatives of this compound involves the use of a deuterated reducing agent. Specifically, the reduction of a suitable precursor with lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium (B1214612) atoms into the molecule. For instance, deuterium-labeled this compound can be prepared by the reduction of a diketone precursor with LiAlD₄, followed by quenching with deuterium oxide (D₂O), which can achieve high isotopic purity.

The general approach for synthesizing deuterated compounds often relies on the use of commercially available deuterated starting materials and reagents. nih.gov The synthesis of a range of deuterated amines has been demonstrated using deuterated triethylsilane and deuterated triflic acid, highlighting the potential for developing specific protocols for the deuteration of this compound at various positions. nih.gov

Formation of Sulfonate Esters: The Case of this compound, 2,5-dimethyl-, dimethanesulfonate

The conversion of alcohols to sulfonate esters is a fundamental and widely utilized transformation in organic synthesis. This process enhances the leaving group ability of the hydroxyl group, facilitating subsequent nucleophilic substitution or elimination reactions. The formation of this compound, 2,5-dimethyl-, dimethanesulfonate, a dimesylate derivative of 2,5-dimethyl-3-hexyne-2,5-diol, serves as a specific illustration of this important class of reactions.

The synthesis of this target molecule, while not extensively detailed in readily available literature, can be achieved through well-established methodologies for the sulfonylation of diols. The most common and effective method involves the reaction of the diol with a sulfonyl chloride in the presence of a suitable base.

General Synthetic Approach

The preparation of this compound, 2,5-dimethyl-, dimethanesulfonate typically proceeds via the reaction of 2,5-dimethyl-3-hexyne-2,5-diol with methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction. The reaction is generally carried out in an aprotic solvent, like dichloromethane (B109758) or chloroform, at reduced temperatures to control the exothermic nature of the reaction and minimize potential side reactions.

The stoichiometry of the reactants is critical for the successful formation of the dimesylate. A molar equivalent of at least two, and often a slight excess, of both methanesulfonyl chloride and the base are required for each mole of the diol to ensure complete conversion of both hydroxyl groups.

The general reaction can be depicted as follows:

Table 1: Reactants and Products in the Synthesis of this compound, 2,5-dimethyl-, dimethanesulfonate

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2,5-Dimethyl-3-hexyne-2,5-diol | 2,5-dimethylhex-3-yne-2,5-diol | C₈H₁₄O₂ | 142.20 | Starting Material |

| Methanesulfonyl chloride | Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | Reagent |

| Triethylamine | N,N-Diethylethanamine | C₆H₁₅N | 101.19 | Base |

| This compound, 2,5-dimethyl-, dimethanesulfonate | (1,1,4,4-tetramethylbut-2-yne-1,4-diyl) dimethanesulfonate | C₁₀H₁₈O₆S₂ | 298.37 | Product |

Detailed Research Findings

While specific research focused solely on the synthesis of this compound, 2,5-dimethyl-, dimethanesulfonate is not prominently published, the underlying principles are well-documented in the broader context of organic chemistry. The conversion of alcohols to mesylates is a standard procedure.

The hydroxyl groups of 2,5-dimethyl-3-hexyne-2,5-diol are tertiary, which can sometimes present steric hindrance. However, the reactivity of sulfonyl chlorides is generally high enough to overcome this hindrance, especially with the use of a suitable base and appropriate reaction conditions. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom of methanesulfonyl chloride, followed by the elimination of a chloride ion. The base then deprotonates the resulting oxonium ion to yield the sulfonate ester.

The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting diol and the appearance of the product. Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the hydrochloride salt of the base and any excess reagents. The final product can then be purified by recrystallization or column chromatography.

The resulting this compound, 2,5-dimethyl-, dimethanesulfonate is a valuable intermediate. The two mesylate groups are excellent leaving groups, making the molecule susceptible to a variety of nucleophilic substitution reactions at the C2 and C5 positions. This opens up pathways for the synthesis of a diverse range of other functionalized alkynes.

Table 2: Physical Properties of 2,5-Dimethyl-3-hexyne-2,5-diol

| Property | Value |

| Melting Point | 93-95 °C sigmaaldrich.com |

| Boiling Point | 205 °C at 1013 hPa sigmaaldrich.com |

| Density | 0.94 g/cm³ at 20 °C sigmaaldrich.com |

| Solubility in Water | 240 g/L sigmaaldrich.com |

Transformative Chemical Reactions and Reactivity Profiles of 3 Hexyne 2,5 Diol

Oxidation Reactions of 3-Hexyne-2,5-diol

The oxidation of this compound can proceed via two main pathways: the oxidation of the hydroxyl groups to carbonyl functionalities or the cleavage of the carbon-carbon triple bond. The course of the reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions employed.

Conversion to 3-Hexene-2,5-dione via Oxidizing Agents

The controlled oxidation of the secondary alcohol groups in this compound leads to the formation of 3-hexene-2,5-dione. This transformation requires the use of specific oxidizing agents that are selective for the conversion of alcohols to ketones without affecting the alkyne moiety. Common reagents for this purpose include chromium-based oxidants and other specialized oxidizing systems.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are often employed for the selective oxidation of secondary alcohols to ketones. While specific literature detailing the oxidation of this compound to 3-hexene-2,5-dione is not abundant, the general reactivity of secondary alcohols suggests that these reagents would be effective. The reaction would likely proceed under anhydrous conditions to prevent over-oxidation or side reactions.

Table 1: Oxidizing Agents for the Conversion of this compound to 3-Hexene-2,5-dione

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., dichloromethane) | 3-Hexene-2,5-dione |

| Manganese Dioxide (MnO₂) | Anhydrous solvent (e.g., chloroform, acetone) | 3-Hexene-2,5-dione |

| Potassium Permanganate (B83412) (KMnO₄) | Controlled conditions (e.g., neutral, low temperature) | Potential for over-oxidation or cleavage |

| Chromium Trioxide (CrO₃) | Acidic conditions (e.g., Jones oxidation) | Potential for over-oxidation or cleavage |

It is important to note that stronger oxidizing agents like potassium permanganate under harsh conditions (acidic or basic and elevated temperatures) can lead to the cleavage of the carbon-carbon triple bond, resulting in the formation of carboxylic acids. chegg.com

Mechanistic Insights into Hydroxyl Group Cleavage

The oxidation of this compound to a dione (B5365651) does not involve cleavage of the hydroxyl group itself, but rather the C-H bond of the alcohol-bearing carbon. However, under certain oxidative conditions, cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons can occur, particularly in vicinal diols. chemistrysteps.com Since this compound is a non-vicinal diol, the mechanism for the oxidation of its hydroxyl groups to ketones is expected to proceed via a hydride-transfer mechanism, similar to that of other non-vicinal diols. ias.ac.inresearchgate.net

The generally accepted mechanism for the oxidation of a secondary alcohol to a ketone by a chromium(VI) reagent, for instance, involves the formation of a chromate (B82759) ester intermediate. This is followed by the rate-determining step where a base removes a proton from the carbon bearing the hydroxyl group, leading to the elimination of a lower oxidation state chromium species and the formation of the ketone.

In the context of stronger oxidants that can cleave the alkyne bond, the reaction likely proceeds through initial oxidation of the triple bond to a more reactive intermediate, which is then susceptible to cleavage. For example, ozonolysis of alkynes leads to the formation of an unstable ozonide intermediate which is then cleaved to yield carboxylic acids. rsc.orgchemicalbook.com

Reduction Pathways of this compound

The reduction of this compound can be controlled to selectively reduce the alkyne moiety to an alkene or to completely saturate the molecule to an alkane diol. The choice of catalyst and reaction conditions is crucial in determining the final product.

Reduction of the Alkyne Moiety to Alkene (e.g., 3-Hexene-2,5-diol)

The partial hydrogenation of the alkyne in this compound to an alkene results in the formation of 3-hexene-2,5-diol (B45990). The stereochemistry of the resulting alkene is dependent on the catalyst used. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is a well-established method for the syn-hydrogenation of alkynes to cis-alkenes. nih.gov Therefore, the reduction of this compound with Lindlar's catalyst is expected to yield predominantly (Z)-3-hexene-2,5-diol. nih.gov

Alternatively, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) typically leads to the anti-addition of hydrogen and the formation of a trans-alkene. Thus, treating this compound with Na/NH₃ would be expected to produce (E)-3-hexene-2,5-diol.

Table 2: Reduction of this compound to 3-Hexene-2,5-diol

| Reagent/Catalyst | Stereochemistry of Product | Product Name |

| H₂, Lindlar's Catalyst | cis | (Z)-3-Hexene-2,5-diol nih.gov |

| Na, liquid NH₃ | trans | (E)-3-Hexene-2,5-diol |

Complete Saturation to Alkanediols (e.g., Hexane-2,5-diol)

The complete reduction of both the alkyne and the potential intermediate alkene functionalities in this compound leads to the formation of the corresponding saturated diol, hexane-2,5-diol. This is typically achieved through catalytic hydrogenation using more active catalysts and harsher conditions than those used for partial reduction.

Commonly used catalysts for this complete saturation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere at elevated pressure and temperature to ensure the complete reduction of the triple bond to a single bond.

Nucleophilic and Electrophilic Transformations

The presence of both nucleophilic (hydroxyl groups) and electrophilic (the alkyne) centers, as well as the potential for the hydroxyl groups to be converted into leaving groups, allows for a variety of nucleophilic and electrophilic transformations of this compound.

The hydroxyl groups of this compound can act as nucleophiles, for example, in ether or ester formation. More significantly, the triple bond is susceptible to nucleophilic attack, particularly if activated by adjacent electron-withdrawing groups, though in this case, the hydroxyl groups are not activating. acs.org However, under basic conditions, the hydroxyl groups can be deprotonated to form alkoxides, which are stronger nucleophiles.

A notable reaction of propargyl alcohols is the Meyer-Schuster rearrangement, which occurs under acidic conditions and involves the rearrangement of a secondary or tertiary propargylic alcohol to an α,β-unsaturated ketone or aldehyde. chemistrysteps.comchemicalbook.com In the case of this compound, this could potentially lead to the formation of rearranged enone products. The Rupe rearrangement is a related reaction that can occur with tertiary propargylic alcohols, leading to α,β-unsaturated methyl ketones. chemistrysteps.com

The alkyne moiety in this compound can also undergo electrophilic addition reactions. For instance, the addition of halogens like bromine (Br₂) would be expected to proceed via a bromonium ion intermediate to give di- or tetra-halogenated products, depending on the stoichiometry. researchgate.net The hydroxyl groups can also participate in intramolecular reactions, such as electrophilic cyclization, when treated with appropriate electrophiles. researchgate.net

Furthermore, organometallic reagents, such as Grignard or organolithium reagents, which are strong nucleophiles, can potentially add to the alkyne. However, their strong basicity would likely lead to the deprotonation of the hydroxyl groups first. libretexts.orglibretexts.org

Nucleophilic Attack and Substitution Reactions Involving Hydroxyl Groups

The chemical reactivity of this compound is significantly influenced by its two hydroxyl (-OH) groups. These groups can act as nucleophiles, where the lone pairs of electrons on the oxygen atoms attack electron-deficient centers. This nucleophilic character is fundamental to reactions such as etherification.

A key example of this reactivity is the role of related acetylenic diols in the formation of organotin polyethers. In these reactions, the diol's hydroxyl groups engage in a condensation reaction with an organotin dihalide, such as dibutyltin (B87310) dichloride. The oxygen atom of the hydroxyl group acts as the nucleophile, displacing a halide from the tin atom. This process is repeated to build a polymer chain, with the acetylenic diol unit linked via ether bonds to the tin centers. The general scheme involves the reaction of the diol with the organotin compound, often in the presence of a base to facilitate the deprotonation of the hydroxyl group, thereby increasing its nucleophilicity.

The reaction can be generalized as follows:

n HO-R-OH + n R'₂SnX₂ → [-O-R-O-Sn(R')₂-]n + 2n HX

Where R represents the -(CH₃)CH-C≡C-CH(CH₃)- backbone of the diol and R' is an alkyl group (e.g., butyl) on the tin atom.

Electrophilic Addition Reactions Across the Triple Bond

The carbon-carbon triple bond (alkyne) in this compound is an electron-rich region, making it susceptible to electrophilic attack. chemistrysteps.com Similar to other alkynes, it undergoes electrophilic addition reactions where an electrophile adds across the triple bond. pressbooks.pub These reactions typically proceed through a vinyl carbocation intermediate. chemistrysteps.com

The general mechanism involves the initial attack of the π electrons of the triple bond on an electrophile (E⁺), leading to the formation of a vinyl carbocation. chemistrysteps.com This intermediate is less stable than a corresponding alkyl carbocation, which can affect reaction rates compared to alkenes. chemistrysteps.com The carbocation is then attacked by a nucleophile (Nu⁻) to yield the final addition product. chemistrysteps.com

If one equivalent of the electrophilic reagent is used, a substituted alkene is formed. With two equivalents, the resulting alkene can undergo a second addition reaction. youtube.com

Key Electrophilic Addition Reactions:

Hydrohalogenation (Addition of HX): With an acid like HBr, the π bond attacks the proton (H⁺), forming a vinyl carbocation on the more stable carbon. The bromide ion (Br⁻) then attacks the carbocation. youtube.com For the symmetrical this compound, the initial addition of H⁺ to either carbon of the triple bond results in the same vinyl carbocation intermediate.

Halogenation (Addition of X₂): The addition of halogens like Br₂ or Cl₂ proceeds similarly, often forming a cyclic halonium ion intermediate, analogous to alkenes. fiveable.me The subsequent nucleophilic attack by a halide ion leads to a dihaloalkene, typically with trans stereochemistry. pressbooks.pub

Hydration (Addition of H₂O): In the presence of a strong acid catalyst (like H₂SO₄), water can add across the triple bond. The alkyne is protonated to form a vinyl carbocation, which is then attacked by water. libretexts.org The resulting product is an enol, which rapidly tautomerizes to the more stable keto form, yielding a diketone in this case. libretexts.org

Table 1: Summary of Electrophilic Addition Reactions

| Reaction | Reagent(s) | Intermediate | Initial Product |

|---|---|---|---|

| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl Carbocation | (E/Z)-3-halo-3-hexen-2,5-diol |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Cyclic Halonium Ion | (E)-3,4-dihalo-3-hexen-2,5-diol |

Note: The initial product of hydration, an enol, is unstable and tautomerizes to the corresponding ketone.

Polymerization and Oligomerization Studies

Formation of Organotin Polyethers from 2,5-Dimethyl-3-hexyne-2,5-diol (B86746) and Related Diols

Research into organometallic polymers has explored the synthesis of organotin polyethers using acetylenic diols. Specifically, 2,5-dimethyl-3-hexyne-2,5-diol, a structurally similar compound to this compound, serves as a monomer in these polymerization reactions. The process involves a polycondensation reaction between the diol and a diorganotin dihalide, such as dibutyltin dichloride or dimethyltin (B1205294) dichloride.

The polymerization is typically conducted in a solvent and may be facilitated by a base to neutralize the hydrogen halide byproduct formed during the reaction. The resulting polymers, known as organotin polyethers, feature a backbone alternating between the acetylenic diol residue and the diorganotin moiety, connected by ether linkages. The general structure of the repeating unit is [-O-C(CH₃)₂-C≡C-C(CH₃)₂-O-SnR₂-]. These materials combine the properties of the organotin component with the structural rigidity of the acetylenic unit.

Synthesis of Hyperbranched Poly(1,2,3-triazoles)

This compound is a valuable precursor for the synthesis of complex polymer architectures like hyperbranched poly(1,2,3-triazoles). These polymers are created using "click chemistry," specifically the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. researchgate.netorganic-chemistry.org

To achieve a hyperbranched structure, an AB₂ monomer is required. This compound can be chemically modified to serve as the core of such a monomer. For example, the two hydroxyl groups can be reacted with a molecule that contains two azide functionalities (the 'B₂' part), while the internal alkyne serves as the 'A' part. Alternatively, the hydroxyl groups can be converted into a single azide-containing group, and the alkyne can be reacted to introduce two more alkyne functionalities.

The polymerization of these AB₂-type monomers, often catalyzed by copper(I) or ruthenium(II) compounds, leads to the formation of a highly branched polymer where the monomer units are linked by 1,4-disubstituted triazole rings. researchgate.net Thermal polymerization can also be employed, which may result in a mix of 1,4- and 1,5-disubstituted triazole linkages. researchgate.net The resulting hyperbranched polymers possess a high density of functional groups and unique physical properties. nih.gov

Development of Pyrazoles and Thiopyrazoles

The alkyne functional group within this compound is a key reactive site for the synthesis of heterocyclic compounds like pyrazoles and thiopyrazoles.

Pyrazoles: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They can be synthesized by the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. Alternatively, they can be formed directly from alkynes. The reaction of this compound with hydrazine (H₂NNH₂) would be expected to yield 3,4-bis(1-hydroxyethyl)-pyrazole. The reaction proceeds via addition of the hydrazine across the triple bond followed by cyclization and tautomerization to form the aromatic pyrazole (B372694) ring.

Thiopyrazoles: While less common, synthetic routes to thiopyrazole derivatives could also utilize the alkyne functionality. This would involve a reaction with a reagent capable of providing the requisite nitrogen and sulfur atoms in the correct arrangement, such as thiosemicarbazide, in a multi-step cyclization process. The specific conditions and regiochemical outcomes would depend heavily on the chosen reagents and reaction pathway.

Catalysis in 3 Hexyne 2,5 Diol Chemistry

Heterogeneous Catalysis in Industrial and Laboratory Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are mainstays in the synthesis and modification of 3-hexyne-2,5-diol. Their primary advantages include ease of separation from the reaction mixture and robust stability under industrial conditions.

Palladium-Based Catalysts in Hydrogenation Processes

Palladium-based catalysts are highly effective for the partial hydrogenation of the alkyne bond in this compound and related compounds. The goal of these processes is often the stereoselective formation of (Z)-alkenes (cis-alkenes), which are valuable synthetic intermediates. Standard palladium on carbon (Pd/C) catalysts can be too effective, leading to complete hydrogenation to the corresponding alkane. libretexts.orglibretexts.org To control the reaction at the alkene stage, modified or specialized palladium catalysts are employed.

The well-known Lindlar catalyst, which consists of palladium poisoned with lead acetate (B1210297) and supported on calcium carbonate, is a classic example used to achieve cis-alkene selectivity. libretexts.orglumenlearning.com Research has also focused on developing lead-free alternatives. For instance, bimetallic palladium catalysts, such as those containing nickel (PdNi/A) or tungsten (WPd/A) on an alumina (B75360) support, have demonstrated high activity and selectivity (over 93%) for the partial hydrogenation of 3-hexyne. Another approach involves modifying a standard Pd/SiO2 catalyst with an ionic liquid, which has been shown to yield high quantities of the cis-alkene product from a similar alkyne, 2-hexyne. rsc.org The choice of catalyst and conditions is critical to prevent over-hydrogenation and isomerization to the trans-alkene. libretexts.org

| Catalyst System | Substrate | Key Finding/Selectivity | Reference |

|---|---|---|---|

| PdNi/γ-Alumina | 3-Hexyne | High activity and selectivity (>93%) to (Z)-3-hexene. | nih.gov |

| WPd/γ-Alumina | 3-Hexyne | Higher activity than PdNi/A and Pd/A with similar high selectivity (>93%). | nih.gov |

| Lindlar Catalyst (Pd/CaCO₃/Pb) | Alkynes | Standard for cis-alkene synthesis; poisoned to prevent over-hydrogenation. libretexts.orglibretexts.org | libretexts.orglibretexts.org |

| Pd/SiO₂ modified with ionic liquid | 2-Hexyne | Excellent yield (88%) towards cis-2-hexene, outperforming Lindlar catalyst. rsc.org | rsc.org |

Supported Catalysts (e.g., Alumina-Supported Bi, Cu, Ni, Li, Co)

The industrial synthesis of this compound itself is commonly achieved through the reaction of acetaldehyde (B116499) with acetylene (B1199291). This process relies heavily on heterogeneous catalysts, particularly multi-metallic systems supported on γ-alumina. google.comgoogle.com These catalysts are designed to be environmentally friendly, allow for a simple process, and result in high yields. google.com

The catalyst preparation involves impregnating γ-alumina with a solution of various metal salts, followed by drying and calcination. google.com The specific combination of metals (such as bismuth, copper, nickel, lithium, and cobalt) and their weight percentages are optimized to enhance catalytic performance. The reaction is typically carried out in an autoclave under pressure. google.comgoogle.com

| Catalyst Composition (% weight on γ-Al₂O₃) | Reactants | Reaction Conditions | Reference |

|---|---|---|---|

| 18% Cu, 16% Ni | Acetaldehyde, Acetylene | 60°C, 1.5 MPa, 7 hours | google.com |

| 5% Bi, 5% Cu, 5% Ni, 15% Li | Acetaldehyde, Acetylene | 60°C, 1.0 MPa, 7 hours | google.com |

| 7% Bi, 15% Cu, 10% Co | Acetaldehyde, Acetylene | Not specified in detail | google.com |

Raney Nickel and Platinum Catalysis in Hydrogenation

For the complete reduction of the alkyne in this compound to the corresponding alkane, 2,5-hexanediol (B147014), highly active catalysts like Raney nickel and platinum are employed. libretexts.orglibretexts.org These catalysts are not selective for the alkene intermediate and will readily hydrogenate both double and triple bonds. libretexts.orgkhanacademy.org

Raney Nickel , a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy, is a versatile and widely used hydrogenation catalyst. masterorganicchemistry.comdoubtnut.com It is typically used as a slurry in reactions to convert alkynes completely to alkanes. lumenlearning.commasterorganicchemistry.com

Platinum , often used as platinum(IV) oxide (PtO₂, Adams' catalyst) or supported on carbon (Pt/C), is another highly effective catalyst for full hydrogenation. libretexts.orgwikipedia.org The oxide form is reduced in situ by hydrogen to form finely divided, highly active platinum black. wikipedia.org

Both Raney nickel and platinum catalysts facilitate the addition of two equivalents of hydrogen across the triple bond of this compound, yielding the saturated diol. libretexts.org These powerful catalysts are essential when the desired product is the fully saturated derivative.

Homogeneous Catalysis for Specific Transformations

Homogeneous catalysts, which are soluble in the reaction medium, offer distinct advantages in terms of selectivity and activity under mild conditions, although their separation can be more complex than with heterogeneous systems. While specific applications of homogeneous catalysis directly on this compound are not extensively documented in readily available literature, the principles are highly relevant for potential transformations.

Alkynes are known to be activated towards nucleophilic attack by various homogeneous gold catalysts, including both Au(I) and Au(III) complexes. smith.edu This activation facilitates reactions like hydroamination and hydroalkoxylation. nih.govnih.gov For example, cationic gold(I) complexes have been shown to catalyze the addition of ammonia (B1221849) to 3-hexyne. nih.gov Similarly, rhodium complexes are known to be active in transfer hydrogenation, where hydrogen is supplied from a donor molecule rather than H₂ gas, offering an alternative route for controlled alkyne reduction. rsc.org These examples highlight the potential for homogeneous catalysts to enable highly specific functionalizations of the alkyne group in this compound that may be difficult to achieve with heterogeneous systems.

Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional regio- and stereoselectivity under mild, environmentally friendly conditions. This approach is particularly valuable for producing chiral molecules.

Lipase-Catalyzed Transesterification for Stereoisomer Production

The hydroxyl groups at the C2 and C5 positions of this compound make it an excellent substrate for enzymatic kinetic resolution, a process used to separate enantiomers from a racemic mixture. Lipases, a class of hydrolase enzymes, are particularly effective for this purpose through transesterification reactions. nih.gov

In a key study, lipase (B570770) from Pseudomonas sp. (lipase AK) was used to catalyze the transesterification of racemic this compound with vinyl acetate. d-nb.info This enzymatic process selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed monoacetate, both with high optical purity. This method provides a practical route to access the different stereoisomers of this compound. Lipases from Pseudomonas species are well-regarded for their ability to esterify secondary alcohols. nih.govnih.gov The success of this resolution depends on the enzyme's ability to differentiate between the chiral centers of the diol. mdpi.comnih.gov

| Enzyme | Substrate | Acyl Donor | Key Outcome | Reference |

|---|---|---|---|---|

| Lipase AK (from Pseudomonas sp.) | (±)-3-Hexyne-2,5-diol | Vinyl acetate | Successful kinetic resolution to produce stereoisomers with high optical purity. | d-nb.info |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₆H₁₀O₂ |

| (Z)-3-Hexene | C₆H₁₂ |

| 2,5-Hexanediol | C₆H₁₄O₂ |

| Acetaldehyde | C₂H₄O |

| Acetylene | C₂H₂ |

| Vinyl acetate | C₄H₆O₂ |

| Palladium | Pd |

| Nickel | Ni |

| Tungsten | W |

| Alumina (Aluminum oxide) | Al₂O₃ |

| Bismuth | Bi |

| Copper | Cu |

| Lithium | Li |

| Cobalt | Co |

| Platinum(IV) oxide (Adams' catalyst) | PtO₂ |

| Gold | Au |

| Rhodium | Rh |

Mechanistic Investigations and Theoretical Chemistry of 3 Hexyne 2,5 Diol

Elucidation of Reaction Mechanisms in 3-Hexyne-2,5-diol Transformations

The reactivity of this compound is chiefly governed by its two functional groups: the carbon-carbon triple bond and the two hydroxyl groups. This structure allows it to participate in a variety of chemical transformations, including reactions typical of both alkynes and alcohols. evitachem.com

Nucleophilic Addition: The carbon-carbon triple bond in this compound is electron-rich, making it susceptible to attack by electrophiles. However, in the presence of strong bases, the hydroxyl groups can be deprotonated, and the molecule can subsequently act as a nucleophile. More commonly, the triple bond undergoes nucleophilic addition reactions, a characteristic reaction of alkynes. evitachem.comwikipedia.org This type of reaction involves the addition of a nucleophile to one of the sp-hybridized carbon atoms of the alkyne, breaking the pi bond. wikipedia.org For acetylenic compounds, particularly those conjugated with carbonyl groups, nucleophilic attack can result in either 1,2-addition (at a carbonyl carbon) or 1,4-conjugate addition across the acetylenic moiety. acs.org

In the context of acetylenic diols, such as this compound, reactions can be catalyzed by superbases, which significantly enhance the nucleophilicity of the acetylene (B1199291) moiety. cyberleninka.ru The general mechanism for nucleophilic addition to an alkyne involves the attack of the nucleophile on one of the acetylenic carbons, leading to a vinyl anion intermediate. This intermediate is then typically protonated by a proton source in the reaction mixture, such as water or an alcohol, to yield the final product. youtube.com The presence of hydroxyl groups in this compound can influence the reaction's regioselectivity and stereoselectivity.

Electrophilic Substitution: While less common for the triple bond itself, electrophilic substitution reactions can occur at the hydroxyl groups. These reactions involve the replacement of the hydrogen atom of the hydroxyl group with an electrophile. A typical example is esterification, where the hydroxyl groups react with carboxylic acids or their derivatives to form esters. evitachem.com Another example is the reaction with reagents like thionyl chloride or phosphorus tribromide to replace the hydroxyl groups with halogens.

The electroreduction of acetylenic compounds like this compound on metal electrodes provides a method for their transformation into alkenes and alkanes. The mechanism of electroreduction typically proceeds through a series of electron and proton transfer steps.

The initial step is the transfer of an electron to the alkyne's lowest unoccupied molecular orbital (LUMO) to form a radical anion intermediate. This highly reactive species can then be protonated by a proton donor in the solution (e.g., water or alcohol) to form a vinyl radical. The addition of a second electron to the vinyl radical results in a vinyl anion, which is subsequently protonated to yield the corresponding alkene. If the reduction is allowed to proceed further, the alkene can be reduced to the corresponding alkane.

The stereochemical outcome of the reduction (i.e., the formation of cis or trans alkenes) is highly dependent on the reaction conditions, including the electrode material, the solvent, and the nature of the proton donor. For instance, electroreduction on mercury cathodes often leads to the formation of trans-alkenes, suggesting that the vinyl radical intermediate has time to isomerize to the more stable trans form before the second electron transfer.

A summary of the generalized electroreduction pathway is presented below:

| Step | Reactant | Process | Intermediate/Product |

| 1 | R-C≡C-R' | Electron Transfer | [R-C≡C-R']•⁻ (Radical Anion) |

| 2 | [R-C≡C-R']•⁻ | Protonation | R-C(H)=C•-R' (Vinyl Radical) |

| 3 | R-C(H)=C•-R' | Electron Transfer | [R-C(H)=C-R']⁻ (Vinyl Anion) |

| 4 | [R-C(H)=C-R']⁻ | Protonation | R-C(H)=C(H)-R' (Alkene) |

| 5 | R-C(H)=C(H)-R' | Further Reduction | R-C(H)₂-C(H)₂-R' (Alkane) |

This table represents a generalized pathway for alkyne electroreduction.

Computational Chemistry Approaches to Molecular Reactivity

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like this compound at an atomic level. These methods complement experimental studies by providing insights into transient species and reaction pathways that are difficult to observe directly.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can be used to investigate the electronic structure and reaction energetics of this compound. cyberleninka.rufu-berlin.de These calculations can determine key properties that govern the molecule's reactivity.

Electronic Structure: Calculations can map the electron density distribution, identifying the locations of partial positive and negative charges. cyberleninka.ru For this compound, these calculations would confirm the polarization of the C-O bonds and the electron-rich nature of the C≡C triple bond. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's susceptibility to nucleophilic and electrophilic attack.

Reaction Energetics: Quantum chemical methods are invaluable for mapping the potential energy surface of a reaction. fu-berlin.de This allows for the calculation of the energies of reactants, products, transition states, and intermediates. By determining the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed reaction mechanism can be assessed. For example, the energetics of different nucleophilic addition pathways to the triple bond could be compared to predict the most likely reaction course.

Below is a hypothetical table illustrating the types of data that could be obtained from quantum chemical calculations on a reaction of this compound.

| Parameter | Value (arbitrary units) | Significance |

| Energy of Reactants | -1500 | Baseline energy |

| Energy of Transition State | -1480 | Determines activation energy |

| Energy of Products | -1550 | Determines overall reaction thermodynamics |

| Activation Energy | +20 | Energy barrier for the reaction to occur |

| Reaction Energy | -50 | Overall energy released or absorbed |

This table contains illustrative data and does not represent actual experimental or calculated values.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org This approach is particularly useful for understanding the influence of the molecular environment, such as the solvent, and for exploring the different shapes (conformations) a molecule can adopt. nih.govmdpi.com

Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. MD simulations can model the explicit interactions between this compound and surrounding solvent molecules. This can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby influencing the reaction pathway. For instance, a polar protic solvent might stabilize the charged intermediates formed during electroreduction through hydrogen bonding.

Conformational Analysis: this compound has several rotatable single bonds, allowing the molecule to exist in various conformations. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable (lowest energy) conformations. researchgate.net Understanding the preferred conformation is crucial as it can dictate how the molecule interacts with other reactants or catalysts, thereby influencing its reactivity. Enhanced sampling techniques, such as metadynamics, can be employed to thoroughly explore the conformational space and predict how the molecule might change its shape during a reaction. rsc.org

Stereochemical Control and Geometric Isomerism in this compound Chemistry

This compound is a chiral molecule because it contains two stereocenters at carbons 2 and 5. nist.govnist.gov This gives rise to the existence of stereoisomers. Specifically, it can exist as a pair of enantiomers, (2R,5R)-3-hexyne-2,5-diol and (2S,5S)-3-hexyne-2,5-diol, and as a meso compound, (2R,5S)-3-hexyne-2,5-diol, which is achiral due to an internal plane of symmetry.

The stereochemistry of the starting diol can have a profound influence on the stereochemical outcome of its reactions. For example, in reactions involving chiral catalysts or reagents, the different stereoisomers of this compound may react at different rates, a phenomenon known as kinetic resolution.

A key aspect of the chemistry of this compound is the formation of geometric isomers upon reaction at the triple bond. Reduction of the alkyne to an alkene can result in the formation of either the (E)-isomer (trans) or the (Z)-isomer (cis) of 3-hexene-2,5-diol (B45990). spectrabase.com

The selective formation of one geometric isomer over the other is a significant goal in organic synthesis. This can often be achieved by carefully selecting the reaction conditions:

Catalytic Hydrogenation: Hydrogenation of alkynes using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) typically results in the syn-addition of hydrogen, leading to the formation of the (Z)-alkene.

Dissolving Metal Reduction: Reduction of alkynes with sodium or lithium metal in liquid ammonia (B1221849) typically proceeds via an anti-addition mechanism, yielding the (E)-alkene.

The stereochemical and geometric isomerism associated with this compound and its derivatives are summarized in the table below.

| Isomer Type | Compound | Specific Isomers |

| Stereoisomers | This compound | (2R,5R), (2S,5S), meso (2R,5S) |

| Geometric Isomers | 3-Hexene-2,5-diol | (E)-3-Hexene-2,5-diol, (Z)-3-Hexene-2,5-diol |

The ability to control both the stereochemistry at the chiral centers and the geometry of the resulting double bond is a critical consideration in the synthetic applications of this compound.

Applications of 3 Hexyne 2,5 Diol in Advanced Organic Synthesis and Materials Research

Role as a Key Intermediate in Complex Molecule Synthesis

The dual functionality of 3-Hexyne-2,5-diol allows it to participate in a wide array of chemical reactions, making it a crucial starting point for constructing more complex molecular architectures. xdbiochems.com The hydroxyl groups can undergo typical alcohol reactions, while the alkyne core can be modified through various addition and coupling reactions.

Precursor for Pharmaceutical Intermediates and Biologically Active Molecules

This compound serves as an important building block in the synthesis of pharmaceutical compounds and their intermediates. xdbiochems.comgoogle.com The rigid alkyne unit can be incorporated into drug molecules to act as a stable scaffold, while the hydroxyl groups provide points for further functionalization. xdbiochems.com Introducing alkynyl groups into potential drug candidates can enhance their biological activity or improve their pharmacokinetic properties. xdbiochems.com

Research has shown that this compound is a starting material for various heterocyclic compounds, many of which form the core of biologically active molecules. cymitquimica.comchemicalbook.com For instance, it is used in the synthesis of substituted pyrazoles and pyrroles, which are structural motifs found in many pharmaceuticals. cymitquimica.comchemicalbook.com The synthesis of these molecules often involves multicomponent reactions (MCRs), which are efficient processes for creating structural diversity in drug discovery programs. nih.govnih.gov

| Molecule Class | Synthetic Utility of this compound | Relevance |

|---|---|---|

| Pyrazoles | Used as a key building block in the synthesis of pyrazole (B372694) derivatives. cymitquimica.com | Pyrazole cores are present in numerous anti-inflammatory, analgesic, and antimicrobial drugs. |

| Thiopyrazoles | Serves as a precursor for thiopyrazole synthesis. cymitquimica.com | These sulfur-containing heterocycles are explored for various medicinal applications. |

| Pyrroles | Acts as a starting material for producing pyrrole (B145914) structures. chemicalbook.com | Pyrrole rings are fundamental components of many important biological molecules and pharmaceuticals. |

| Furaneol® (A Furanone) | Is a starting material for the production of 4-hydroxy-2,5-dimethyl-3-(2H)-furanone. chemicalbook.com | While used as a flavor compound, this demonstrates its utility in synthesizing complex oxygenated heterocycles. |

Building Block for Agrochemical Synthesis

In the field of agrochemicals, derivatives of this compound have found significant application. The closely related compound, 2,5-Dimethyl-3-hexyne-2,5-diol (B86746), is utilized as an intermediate in the synthesis of herbicides. chemicalbook.com Furthermore, this dimethyl derivative has been identified for its role as a nitrification inhibitor in fertilizers, a process that improves nitrogen retention in soil by slowing the conversion of ammonium (B1175870) to nitrate. The growing demand for specialty chemicals in sustainable agriculture is expected to continue driving research into the applications of such compounds. dataintelo.com

Advanced Materials Development

The distinct structural features of this compound make it a valuable monomer for creating advanced materials with tailored properties. xdbiochems.com Its linear, rigid alkyne backbone and the reactive hydroxyl groups at its ends allow it to be incorporated into polymer chains and other extended networks.

Synthesis of Specialty Polymers with Tunable Properties

This compound can be used as a monomer or co-monomer in polymerization reactions to create specialty polymers. xdbiochems.com The incorporation of its alkynyl functional group into polymer backbones can result in materials with unique structures and enhanced properties, such as improved thermal stability and chemical resistance. xdbiochems.com For example, it is a precursor in the synthesis of hyperbranched poly( xdbiochems.comcymitquimica.com-triazoles), a class of polymers with a complex, three-dimensional architecture. cymitquimica.com

The properties of polymers can be precisely controlled or "tuned" by carefully selecting the monomers used in their synthesis. mdpi.comrsc.org By incorporating a rigid, functional monomer like this compound alongside other flexible or rigid segments, material scientists can adjust the final properties of the polymer, such as its mechanical strength, thermal behavior, and chemical reactivity, to suit specific applications. mdpi.comresearchgate.net

| Functional Group | Contribution to Polymer Properties | Example Application |

|---|---|---|

| Alkyne (-C≡C-) | Introduces rigidity, enhances thermal stability, and provides a site for post-polymerization modification (e.g., click chemistry). xdbiochems.com | High-performance thermosets, specialty coatings. xdbiochems.com |

| Hydroxyl (-OH) | Acts as the reactive site for polymerization (e.g., forming polyesters or polyurethanes) and promotes adhesion through hydrogen bonding. ottokemi.com | Adhesives, polyol component in polyurethane synthesis. xdbiochems.comottokemi.com |

| Bifunctionality | Enables linear chain growth or cross-linking, allowing for the creation of both thermoplastic and thermosetting materials. xdbiochems.com | Synthesis of polyesters, cross-linking agent in coatings. xdbiochems.com |

Exploration in Novel Organic Frameworks and Networks

The structure of this compound, with two reactive sites separated by a rigid linear spacer, makes it an attractive candidate for the construction of novel organic frameworks and networks. These materials are characterized by their ordered, porous structures. The synthesis of hyperbranched polymers from this diol is one example of creating a complex, networked structure. cymitquimica.com

Furthermore, its geometry is suitable for exploration as a linker molecule in the design of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. mdpi.com While the use of this compound in this specific context is an area for further exploration, its bifunctional and rigid nature aligns with the design principles for linkers used to create three-dimensional porous coordination networks. mdpi.com

Fundamental Research in Reaction Mechanism Elucidation

Beyond its practical applications, this compound serves as a valuable model compound for fundamental research in chemistry. Its simple yet multifunctional structure allows chemists to study the reactivity of both hydroxyl and alkyne groups within the same molecule. It is used to investigate the mechanisms and kinetics of various organic reactions, such as addition reactions across the triple bond and esterification at the alcohol sites. This research helps to build a deeper understanding of chemical principles that can then be applied to the synthesis of more complex and novel compounds.

Model Compound for Alkyne and Diol Reactivity Studies

This compound serves as a significant model compound in organic chemistry for investigating the distinct reactivity of its two primary functional groups: the carbon-carbon triple bond (alkyne) and the two hydroxyl (diol) groups. Its structure allows for the systematic study of reactions characteristic of both alkynes and alcohols, providing fundamental insights into their chemical behavior. The dual functionality makes it a valuable and versatile intermediate in a variety of synthetic pathways.

The alkyne group's reactivity is frequently explored through addition reactions. A primary example is catalytic hydrogenation, where the triple bond can be selectively reduced. Depending on the catalyst and reaction conditions, this process can yield either 3-hexene-2,5-diol (B45990) by the addition of one mole of hydrogen or be fully saturated to 2,5-hexanediol (B147014) with two moles of hydrogen. chemicalbook.comchemicalbook.com For instance, the hydrogenation of the related 2,5-dimethyl-3-hexyne-2,5-diol over a palladium catalyst is a known method to produce the corresponding alkane diol. chemicalbook.com The triple bond also allows for nucleophilic addition reactions, a common transformation in alkyne chemistry. evitachem.com

Concurrently, the secondary hydroxyl groups exhibit typical alcohol reactivity. They can be oxidized to produce the corresponding carbonyl compounds. Furthermore, the diol functionality allows for esterification reactions when treated with carboxylic acids or their derivatives, forming esters. evitachem.com The study of these transformations in a molecule like this compound is crucial for understanding the behavior of hydroxy compounds in more complex settings.

The following table summarizes the characteristic reactions of the functional groups in this compound:

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Alkyne (-C≡C-) | Catalytic Hydrogenation | H₂, Pd/C or Ni catalyst | Alkene diol or Alkane diol chemicalbook.comchemicalbook.com |

| Nucleophilic Addition | Nucleophiles | Substituted alkenes evitachem.com | |

| Diol (-OH) | Oxidation | Oxidizing agents | Carbonyl compounds |

| Esterification | Carboxylic acids | Esters evitachem.com | |

| Substitution | Various reagents | Substituted hexynes |

Insights into Multi-Functional Group Interactions

This dual functionality is key to its utility as an intermediate for synthesizing more complex molecules. For example, it is used in the preparation of heterocyclic compounds such as pyrazoles and thiopyrazoles. cymitquimica.comchemicalbook.com It also serves as a monomer or co-monomer in polymerization reactions, where the alkyne and diol groups can be used to introduce specific functionalities and properties into polymer chains, such as enhanced thermal stability and chemical resistance. xdbiochems.com Its role as a precursor for hyperbranched poly( cymitquimica.comgoogle.com-triazoles) is a clear example of how the alkyne group can be specifically targeted in a polymerization context. cymitquimica.comchemicalbook.com

The study of this compound and its derivatives offers valuable insights for chemists, enabling the development of novel synthetic methodologies and advanced materials. Its ability to participate in diverse reactions like alkynylation, coupling, and cross-coupling allows for the construction of complex organic molecules with varied structures and functions. xdbiochems.com

Analytical and Spectroscopic Characterization of 3 Hexyne 2,5 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to characterize organic compounds like 3-Hexyne-2,5-diol. The symmetrical nature of this compound (CH₃-CH(OH)-C≡C-CH(OH)-CH₃) simplifies its NMR spectra, leading to a smaller number of signals than would be expected for an asymmetrical isomer.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, three distinct signals are expected:

A signal for the methyl protons (-CH₃).

A signal for the methine proton (-CH).

A signal for the hydroxyl protons (-OH).

The methyl protons would appear as a doublet due to coupling with the adjacent methine proton. The methine proton would appear as a quartet (or a more complex multiplet depending on coupling with the hydroxyl proton) due to coupling with the three methyl protons. The hydroxyl proton signal's multiplicity can vary and is often a broad singlet, depending on the solvent and concentration, due to chemical exchange. The integration of these signals would correspond to a 3:1:1 ratio, respectively.

¹³C NMR Spectroscopy: Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound is expected to show only three signals:

One signal for the methyl carbons (C1 and C6).

One signal for the secondary alcohol carbons (C2 and C5).

One signal for the alkyne carbons (C3 and C4).

The chemical shifts of these carbons provide direct evidence for the presence of the different functional groups within the molecule. Spectral databases from suppliers like Sigma-Aldrich and Fluka AG confirm the availability of reference spectra for this compound nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents expected chemical shifts (δ) based on the structure. Actual values may vary based on solvent and experimental conditions.

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Proton Type | Expected δ (ppm) | Multiplicity | Integration | Carbon Type | Expected δ (ppm) |

| -CH₃ | ~1.4 | Doublet (d) | 6H | -CH₃ | ~23 |

| -CH(OH) | ~4.5 | Quartet (q) | 2H | -CH(OH) | ~58 |

| -OH | Variable | Singlet (s, broad) | 2H | -C≡C- | ~82 |

Deuterium (B1214612) (²H or D) NMR spectroscopy is a powerful tool for investigating the site and extent of isotopic labeling in a molecule. For this compound, deuteration would typically occur at the hydroxyl positions by exchange with a deuterium source like D₂O, forming CH₃-CH(OD)-C≡C-CH(OD)-CH₃.

²H NMR can be used to verify the effectiveness of this deuteration process. The appearance of a signal in the ²H NMR spectrum corresponding to the OD group, coupled with the disappearance of the -OH signal in the ¹H NMR spectrum, would confirm successful isotopic exchange chemscene.com. The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader chemscene.com. This technique is crucial for mechanistic studies or when using deuterated species to alter reaction pathways.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is an ideal method for identifying and quantifying volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectrum shows the molecular ion (M⁺) peak, which confirms the molecular weight (114.14 g/mol for C₆H₁₀O₂), and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint that helps in structural confirmation. The NIST Chemistry WebBook contains reference electron ionization mass spectra for this compound nist.gov. The retention time from the gas chromatogram serves as an additional identifier and is used for purity assessment.

Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound Data derived from the NIST Mass Spectrometry Data Center.

| m/z | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 43 | 100% | [CH₃CO]⁺ (base peak) |

| 45 | ~50% | [CH₃CHOH]⁺ |

| 71 | ~30% | [M - CH₃CO]⁺ |

| 99 | ~10% | [M - CH₃]⁺ |

| 114 | ~5% | [M]⁺ (Molecular Ion) |

While this compound itself is a small molecule, it can serve as a monomer for the synthesis of polymers, such as polyesters or polyurethanes, by reacting its two hydroxyl groups guidechem.com. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique particularly well-suited for the characterization of such synthetic polymers tytlabs.co.jpnih.gov.

In MALDI-TOF MS, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the polymer molecules with minimal fragmentation. The time it takes for the ions to travel to the detector is proportional to their mass, allowing for the determination of the molecular weight of individual polymer chains (n-mers). This provides detailed information on the polymer's molecular weight distribution (including Mₙ, Mₒ, and dispersity, Đ), the mass of the repeating monomer unit, and the identity of the end groups nih.govsigmaaldrich.com. This level of detail is critical for confirming the success of a polymerization reaction and ensuring the desired polymer structure has been achieved.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides clear evidence of its key functional groups. The most prominent feature is a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol groups, broadened by hydrogen bonding. Strong bands in the 3000-2850 cm⁻¹ region correspond to the C-H stretching of the methyl and methine groups. A key, though often weak, absorption for the C≡C triple bond stretch of the internal alkyne is expected around 2260-2190 cm⁻¹. Finally, a strong C-O stretching band would appear in the 1150-1050 cm⁻¹ region. An evaluated IR spectrum for this compound is available in the Coblentz Society collection, accessible via the NIST WebBook nist.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For symmetrical molecules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. A particularly important feature in the Raman spectrum of this compound would be the C≡C stretching vibration. Due to the symmetrical nature of the internal alkyne, this bond's vibration causes a significant change in polarizability, resulting in a strong and sharp Raman signal, which is often weak in the IR spectrum. This makes Raman spectroscopy an excellent tool for confirming the presence of the alkyne functionality.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Alcohol) | Stretch (H-bonded) | 3400-3200 | 3400-3200 | Strong, Broad (IR); Weak (Raman) |

| C-H (sp³) | Stretch | 3000-2850 | 3000-2850 | Strong (IR); Strong (Raman) |

| C≡C (Internal Alkyne) | Stretch | 2260-2190 | 2260-2190 | Weak to Medium (IR); Strong (Raman) |

| C-O (Alcohol) | Stretch | 1150-1050 | 1150-1050 | Strong (IR); Weak (Raman) |

Advanced Chromatographic Methods for Separation and Purification

The separation and purification of this compound and its derivatives are critical for their analytical characterization and further application. Advanced chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are instrumental in achieving high-purity samples and resolving stereoisomers.

Gas Chromatography (GC)

Gas chromatography is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The presence of two hydroxyl groups necessitates careful selection of the stationary phase to achieve optimal separation and peak shape.

Due to the polar nature of the hydroxyl groups, polar stationary phases are generally preferred for the GC analysis of diols. sigmaaldrich.com These phases, often based on polyethylene glycol, can interact with the hydroxyl groups, but this can sometimes lead to peak tailing. sigmaaldrich.com To mitigate this, columns with modified acidic functional groups can be employed, which act as tailing inhibitors for active analytes like diols. sigmaaldrich.com Alternatively, non-polar columns, such as those with a poly(dimethylsiloxane) phase, can minimize these strong interactions, though they may offer less retention and selectivity. sigmaaldrich.com

For complex matrices or trace analysis, derivatization of the diol can significantly improve chromatographic performance. This process involves converting the polar hydroxyl groups into less polar, more volatile derivatives. For instance, diols can be converted to their corresponding tetramethyl ether derivatives for enhanced detection by Gas Chromatography-Mass Spectrometry (GC-MS), a technique particularly useful for identifying adducts in biological samples. nih.gov

Table 1: Illustrative GC Conditions for Diol Analysis

| Parameter | Condition A (Polar Column) | Condition B (Non-Polar Column) |

|---|---|---|

| Column Type | Modified Polyethylene Glycol (e.g., SPB-1000) | Poly(dimethylsiloxane) (e.g., Equity-1) |

| Stationary Phase | Acid-modified PEG | 100% Dimethylpolysiloxane |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Injector Temp. | 250 °C | 250 °C |